molecular formula C11H15NS B14488412 N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine CAS No. 63845-74-9

N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine

Cat. No.: B14488412
CAS No.: 63845-74-9
M. Wt: 193.31 g/mol
InChI Key: FFHPXZOMUXLSBA-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine is a tertiary amine with a unique structure that includes a dimethylamino group and a methylsulfanyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine typically involves the reaction of 2-(methylsulfanyl)benzaldehyde with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form secondary amines or other reduced products.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary amines or other reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethan-1-amine oxalate
  • 2-(3,4-Dimethoxyphenyl)ethan-1-amine
  • 2-(4-Bromophenyl)ethan-1-amine hydrochloride

Uniqueness

N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine is unique due to the presence of both the dimethylamino and methylsulfanyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

63845-74-9

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

N,N-dimethyl-2-(2-methylsulfanylphenyl)ethenamine

InChI

InChI=1S/C11H15NS/c1-12(2)9-8-10-6-4-5-7-11(10)13-3/h4-9H,1-3H3

InChI Key

FFHPXZOMUXLSBA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC1=CC=CC=C1SC

Origin of Product

United States

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